2-[(1-{5H,6H,7H-吡唑并[3,2-b][1,3]噁嗪-3-羰基}吡咯烷-3-基)氧基]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline” is a complex organic molecule. It’s important to note that the exact properties and applications of this specific compound may not be fully documented .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code provided gives a detailed description of its structure .科学研究应用
合成和化学性质
喹喔啉衍生物,包括与指定化合物相关的衍生物,已通过各种化学反应合成。例如,1,2,4-三嗪并[5,6-b]喹喔啉及其衍生物的合成展示了对具有潜在生物活性的新型化合物的探索 (J. Gallos & N. Argyropoulos,1991)。这些合成通常涉及环化反应和对喹喔啉核心的改性,以产生具有独特化学性质的化合物。
生物活性
对喹喔啉衍生物的研究延伸到它们的潜在生物活性。例如,研究已经检查了新的吡唑啉和吡唑衍生物的抗菌和抗真菌特性,突出了这些化合物的抗菌潜力 (S. Y. Hassan,2013)。此外,喹喔啉及其类似物已被探索其抗肿瘤特性,一些衍生物被研究为抗肿瘤研究中的催化剂配体 (Aastha Pareek 和 Dharma Kishor,2015)。
在药物发现中的应用
喹喔啉衍生物还因其在药物发现中的潜在用途而被探索,特别是作为各种受体的配体。从喹喔啉衍生的新型芳基哌嗪已被确定为 α1-肾上腺素能受体的亚型选择性拮抗剂,表明在诸如下尿路症状等疾病中具有潜在的治疗应用 (T. Elworthy 等人,1997)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to apoptosis, especially in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
属性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(14-10-21-24-7-3-9-26-19(14)24)23-8-6-13(12-23)27-17-11-20-15-4-1-2-5-16(15)22-17/h1-2,4-5,10-11,13H,3,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRPKJQNKLAGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。